molecular formula C11H9BrO3 B2940209 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428493-92-9

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B2940209
CAS RN: 428493-92-9
M. Wt: 269.094
InChI Key: FMHMAMWYTXOWSD-UHFFFAOYSA-N
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Description

“2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde” is a research chemical with the CAS number 428493-92-9 . It has a molecular weight of 269.09 and a molecular formula of C11H9BrO3 . The IUPAC name for this compound is 2-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde .


Molecular Structure Analysis

The compound has a complex structure with a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core . The canonical SMILES string representation is COC1=C(C=C(C(=C1)C=O)Br)OCC#C .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 363.7±42.0 ℃ at 760 mmHg and a density of 1.5±0.1 g/cm3 . It also has a topological polar surface area of 35.5 .

Scientific Research Applications

Synthesis and Structural Analysis

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives are pivotal in the synthesis of complex molecules. The preparation of these compounds often involves nucleophilic substitution reactions, showcasing their versatility in organic synthesis. The structural characteristics of these compounds, including their crystal structures, have been extensively studied, revealing insights into their conformations and the spatial arrangement of their functional groups. This structural knowledge is crucial for understanding their reactivity and potential applications in further synthetic steps (Wang Yong-jian, 2010).

Antioxidant, Antimicrobial, and Anticancer Properties

Research has demonstrated the significant biological activities of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde derivatives. These compounds exhibit potent antioxidant properties, which are beneficial in combating oxidative stress and may contribute to their therapeutic potentials. Additionally, they possess antimicrobial activities, offering a promising avenue for the development of new antibacterial and antifungal agents. Importantly, some derivatives have shown cytotoxic activities against cancer cell lines, highlighting their potential as anticancer agents. Such findings underscore the multifaceted applications of these compounds in medicinal chemistry and drug development (M. Konuş et al., 2019).

Enzyme Catalysis and Chemical Engineering

The catalytic properties of enzymes have been explored using derivatives of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde in asymmetric C–C bond formation. This research provides valuable insights into reaction engineering and the development of reactor concepts for preparative synthesis. Such studies are fundamental in the fields of chemical engineering and organic chemistry, facilitating the optimization of reaction conditions and the efficient production of enantiomerically pure compounds (Sven Kühl et al., 2007).

Material Science and Polymer Chemistry

In material science, the incorporation of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde derivatives into polymers has been investigated. These studies aim to enhance the properties of materials, such as thermal stability, processability, and optical characteristics. The development of novel copolymers illustrates the role of these compounds in creating materials with desired mechanical and thermal properties, opening new avenues for applications in electronics, coatings, and other advanced materials (G. Kharas et al., 2016).

properties

IUPAC Name

2-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHMAMWYTXOWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

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